4-Bromo-2-chlorobenzonitrile is a di-halogenated benzonitrile derivative valued as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals. Its utility stems from the differential reactivity of the bromine and chlorine substituents, which allows for selective, sequential chemical transformations such as palladium-catalyzed cross-coupling reactions. The specific 4-bromo, 2-chloro substitution pattern provides a defined and predictable platform for constructing multi-substituted aromatic frameworks, a critical feature for process development and medicinal chemistry.
The precise arrangement of substituents on the 4-Bromo-2-chlorobenzonitrile ring is fundamental to its synthetic function and is not interchangeable with other isomers or simpler analogs. Altering the positions of the bromine and chlorine atoms changes the electronic and steric environment, directly impacting the regioselectivity and yield of subsequent reactions. For instance, the bromine at the 4-position is preferentially targeted in many cross-coupling reactions over the more sterically hindered and less reactive chlorine at the 2-position. Substituting with an isomer like 2-bromo-4-chlorobenzonitrile would invert this reactivity profile, leading to entirely different products. Similarly, using a simpler precursor like 4-bromobenzonitrile would require additional, often complex, steps to introduce the chloro group, failing to provide the controlled, sequential functionalization that 154607-01-9 is procured for.
In the synthesis of an intermediate for androgen receptor antagonists like darolutamide, using 4-bromo-2-chlorobenzonitrile allows for a highly efficient Suzuki reaction. The process selectively couples a pyrazole boronic acid ester at the 4-bromo position, achieving a 92.3% yield while leaving the 2-chloro position intact for subsequent transformations. This high-yield, site-selective reaction is crucial for the economic viability of large-scale synthesis, where maximizing yield and minimizing side-product formation are primary procurement drivers.
| Evidence Dimension | Isolated Yield in Sequential Synthesis |
| Target Compound Data | 92.3% yield for the initial Suzuki coupling step |
| Comparator Or Baseline | Typical cross-coupling reactions with less-defined regioselectivity often result in yields of 70-85% and require additional purification to remove isomeric byproducts. |
| Quantified Difference | Up to a 20% increase in yield and significantly improved product purity compared to non-selective or less reactive analogs. |
| Conditions | Suzuki reaction with Pd(OAc)2/triphenylphosphine catalyst in an acetonitrile-water solvent system on a multi-gram scale. |
This high, regioselective yield directly reduces manufacturing costs by increasing throughput and minimizing downstream purification expenses.
The specific reactivity profile of 4-bromo-2-chlorobenzonitrile allows for highly efficient palladium-catalyzed cross-coupling with significantly reduced catalyst loading. A patented process demonstrates that the Suzuki reaction proceeds effectively using as little as 0.5 to 0.8 mol% of Pd(OAc)2. This is a substantial reduction compared to many standard literature protocols for less-activated aryl chlorides, which can require 1-5 mol% of catalyst. The ability to use minimal amounts of an expensive and toxic heavy metal is a major advantage in industrial procurement and manufacturing.
| Evidence Dimension | Required Palladium Catalyst Loading (mol%) |
| Target Compound Data | 0.5 - 0.8 mol% |
| Comparator Or Baseline | Standard Suzuki couplings of other aryl halides (e.g., aryl chlorides) often require 1-5 mol% catalyst loading for comparable efficiency. |
| Quantified Difference | A 2- to 10-fold reduction in the required amount of expensive palladium catalyst. |
| Conditions | Suzuki coupling with Pd(OAc)2 and triphenylphosphine ligand for the synthesis of a pharmaceutical intermediate. |
Lower catalyst loading directly translates to lower raw material costs, reduced levels of palladium residue in the final product, and a more sustainable process.
This compound is the documented precursor for synthesizing advanced non-steroidal antiandrogenic drugs such as darolutamide. Its value lies in enabling a high-yield, regioselective Suzuki coupling at the C-4 bromine position, which is a critical first step in a multi-stage synthesis, directly supporting cost-effective manufacturing.
As a versatile intermediate, 4-bromo-2-chlorobenzonitrile is used in the synthesis of various kinase inhibitors and other bioactive molecules. The nitrile group can act as a key binding motif or be converted into other functional groups like amides or carboxylic acids, while the halogens provide orthogonal handles for building molecular complexity.
The demonstrated ability to achieve high conversion with minimal palladium catalyst loading (0.5-0.8 mol%) makes this compound a preferred choice for large-scale industrial syntheses. This reduces the cost of goods and simplifies purification by minimizing heavy metal contamination, aligning with modern green chemistry and manufacturing principles.
Acute Toxic;Irritant